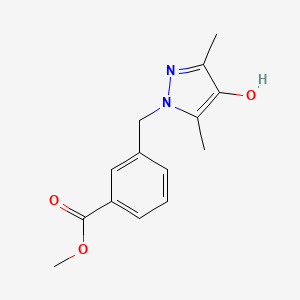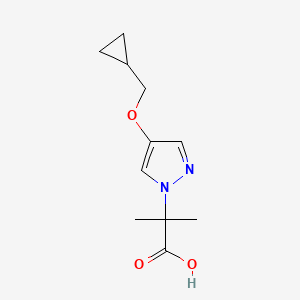
4-(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a fluorinated organic compound It is characterized by the presence of a tetrahydropyridine ring substituted with a fluoro and trifluoroethoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of Selectfluor, a fluorinating reagent, which facilitates the incorporation of fluorine into the aromatic ring . The reaction conditions often require a basic environment to promote the formation of the desired fluorinated product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar fluorination techniques. The process would be optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can produce a variety of fluorinated aromatic compounds.
Scientific Research Applications
4-(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in understanding the effects of fluorinated compounds on biological pathways.
Industry: The compound is used in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with molecular targets in biological systems. The fluorine atoms in the compound can form strong interactions with proteins and enzymes, potentially altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)piperidine hydrochloride: This compound is structurally similar but contains a piperidine ring instead of a tetrahydropyridine ring.
2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl derivatives: These compounds share the same fluoro and trifluoroethoxy substituents but differ in the core structure.
Uniqueness
The uniqueness of 4-(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride lies in its specific combination of a tetrahydropyridine ring with fluoro and trifluoroethoxy substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]-1,2,3,6-tetrahydropyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F4NO.ClH/c14-12-7-10(19-8-13(15,16)17)1-2-11(12)9-3-5-18-6-4-9;/h1-3,7,18H,4-6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIIBIYVMCRMSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=C(C=C(C=C2)OCC(F)(F)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-Methyl-4'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-3-carboxylic acid methyl ester](/img/structure/B8130976.png)
![Piperidin-1-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-methanone](/img/structure/B8130987.png)





![{2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B8131022.png)
![4-Allyloxycarbonylamino-bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8131024.png)


![2-[2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-N-methyl-acetamide](/img/structure/B8131059.png)
![2-(4-Bromophenyl)-5-methylimidazo[1,5-b][1,2,4]oxadiazole](/img/structure/B8131062.png)
